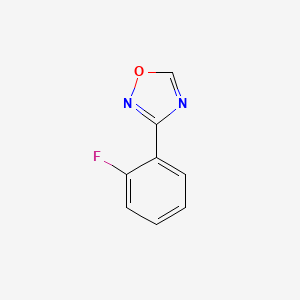

3-(2-Fluorophenyl)-1,2,4-oxadiazole

Descripción

Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a prominent structural motif in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities. researchgate.net This five-membered aromatic ring containing one oxygen and two nitrogen atoms is considered a bioisostere of ester and amide functionalities. nih.govrsc.org This bioisosteric relationship is of particular importance as it can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates by replacing more labile ester or amide groups. rsc.org

The versatility of the 1,2,4-oxadiazole scaffold is demonstrated by the wide array of pharmacological activities exhibited by its derivatives. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govijpsjournal.com The stability of the 1,2,4-oxadiazole ring and its ability to engage in hydrogen bond interactions contribute to its success as a pharmacophore. researchgate.net A number of commercial drugs and clinical candidates incorporate the 1,2,4-oxadiazole core, underscoring its significance in modern drug discovery. nih.govnih.gov For instance, Ataluren, a drug used for the treatment of cystic fibrosis, features a 1,2,4-oxadiazole ring. nih.gov

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with common methods including the cyclization of O-acylamidoximes. researchgate.net This accessibility allows for the systematic exploration of structure-activity relationships by modifying the substituents at the 3- and 5-positions of the oxadiazole ring.

Significance of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the properties of drug candidates. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile.

Strategic fluorination can lead to improvements in several key areas:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with target proteins through the formation of hydrogen bonds or other electrostatic interactions.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

The strategic placement of fluorine atoms can therefore be a powerful tool for lead optimization in drug discovery programs.

Rationale for Academic Research on 3-(2-Fluorophenyl)-1,2,4-Oxadiazole

The academic interest in this compound stems from the convergence of the advantageous properties of the 1,2,4-oxadiazole scaffold and the strategic incorporation of a fluorine atom. The rationale for its synthesis and investigation is multifaceted and is primarily driven by the pursuit of novel therapeutic agents.

The core of the rationale lies in the principles of bioisosteric replacement and molecular hybridization . Researchers hypothesize that by combining the proven 1,2,4-oxadiazole core with a 2-fluorophenyl substituent, it is possible to create new chemical entities with desirable pharmacological profiles. The 1,2,4-oxadiazole ring serves as a stable and versatile platform, while the 2-fluorophenyl group is introduced to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.

Research on derivatives of 3-phenyl-1,2,4-oxadiazole (B2793662) has explored their potential as inhibitors of various enzymes, including the SARS-CoV-2 main protease and monoamine oxidase B (MAO-B). nih.govnih.gov In these studies, the phenyl ring is often substituted with different groups to optimize activity. The inclusion of a fluorine atom at the 2-position of the phenyl ring is a classic medicinal chemistry strategy to probe the structure-activity relationship and potentially enhance potency and selectivity. For example, studies on 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors have included compounds with a 4-fluorophenyl substituent, demonstrating the interest in fluorinated analogues. nih.gov The investigation of this compound is a logical extension of this research, aiming to fine-tune the pharmacological activity of the 1,2,4-oxadiazole scaffold for specific biological targets.

Detailed Research Findings

To illustrate the therapeutic potential of fluorinated 1,2,4-oxadiazole derivatives, the following table summarizes the biological activities of selected compounds from various research studies.

| Compound/Derivative | Target/Assay | Activity | Reference |

| 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ = 6.25 µM | nih.gov |

| 5-(1-(2-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ = 5.07 µM | nih.gov |

| 1,2,4-Oxadiazole derivative with 1H-indazole | Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀ = 52 nM | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | VEGFR-2 Inhibition | IC₅₀ = 0.915 ± 0.027 μM | acs.org |

| 1,2,4-Oxadiazole linked 5-fluorouracil (B62378) derivatives | Anticancer activity against various cell lines | Showed promising activity | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBRZWKBUBMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluorophenyl 1,2,4 Oxadiazole

Classical and Contemporary Synthetic Approaches to 1,2,4-Oxadiazole (B8745197) Core Synthesis

The construction of the 1,2,4-oxadiazole ring can be achieved through various synthetic strategies. These methods can be broadly categorized into cyclization reactions involving amidoxime (B1450833) precursors, cycloaddition strategies, one-pot protocols, and microwave-assisted synthesis.

Amidoxime-Based Cyclization Reactions

A predominant and versatile method for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key intermediates. nih.gov This approach generally consists of two main steps: the O-acylation of an amidoxime with a carboxylic acid or its derivative to form an O-acylamidoxime, followed by a cyclodehydration reaction to yield the 1,2,4-oxadiazole ring. mdpi.comnih.govchim.it

The cyclization of the O-acylamidoxime intermediate is often the most challenging step and can be facilitated by various reagents and conditions. ias.ac.in These include the use of bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) at room temperature, heating in pyridine, or employing catalysts such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). clockss.org A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has also been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

1,3-Dipolar Cycloaddition Strategies

Another fundamental approach to the 1,2,4-oxadiazole core is through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itresearchgate.net In this reaction, the nitrile oxide acts as the three-atom component and the nitrile serves as the two-atom component, combining to form the five-membered heterocyclic ring. chim.it

Nitrile oxides are typically generated in situ from precursors such as α-nitroketones or chlorinated benzaldoximes under basic conditions. organic-chemistry.orgnih.gov For instance, iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles by first forming an α-nitroketone, which then dehydrates to a nitrile oxide for the subsequent cycloaddition. organic-chemistry.org

One-Pot Synthesis Protocols

To improve efficiency and reduce reaction times, several one-pot synthesis protocols for 1,2,4-oxadiazoles have been developed. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.

One such protocol involves the reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another one-pot method utilizes the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant. rsc.org This process involves the initial formation of an amidoxime, its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another aldehyde molecule to the final 1,2,4-oxadiazole. rsc.org

Furthermore, a one-pot synthesis from amidoximes and carboxylic acid esters in a superbasic NaOH/DMSO medium at room temperature has been reported, offering a straightforward route to diverse 1,2,4-oxadiazole analogs. nih.gov Convenient and inexpensive one-pot protocols have also been developed for the synthesis of α-amino acid-derived 1,2,4-oxadiazoles. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govwjarr.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov

Microwave irradiation has been successfully applied to the one-pot synthesis of 1,2,4-oxadiazoles. For example, the reaction of amidoximes with acyl chlorides under solvent-free conditions is an efficient and rapid method. clockss.org Another microwave-assisted, one-pot synthesis of substituted 1,2,4-oxadiazoles explores the use of various coupling reagents in both solvent and solvent-free conditions, highlighting the advantages of good yields and short reaction times. nih.gov A novel methodology has also been developed using silica (B1680970) gel as a solid support under microwave irradiation to construct the 1,2,4-oxadiazole ring. nih.gov

Targeted Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazole and its Analogues

The synthesis of the specifically substituted this compound relies on the strategic selection of precursor compounds and appropriate reaction conditions, drawing from the general synthetic methodologies described above.

Precursor Compounds and Reaction Conditions

The synthesis of this compound typically involves the reaction of a 2-fluorobenzamidoxime with a suitable acylating agent, followed by cyclization. The 2-fluorobenzamidoxime serves as the precursor for the 3-(2-fluorophenyl) moiety of the target molecule.

The general synthetic route can be outlined as follows:

Formation of 2-Fluorobenzamidoxime: This intermediate is typically prepared from 2-fluorobenzonitrile (B118710) by reaction with hydroxylamine.

Acylation and Cyclization: The 2-fluorobenzamidoxime is then reacted with an appropriate carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. This intermediate undergoes subsequent cyclodehydration to yield the this compound.

The specific conditions for these reactions can be optimized based on the desired scale and purity of the final product. For instance, the cyclization step can be performed under thermal conditions, or with the aid of dehydrating agents or catalysts as previously discussed.

Below is a table summarizing various synthetic approaches to the 1,2,4-oxadiazole core, which are applicable to the synthesis of this compound.

| Synthetic Approach | Key Precursors | Typical Reagents and Conditions | Reference |

| Amidoxime-Based Cyclization | Amidoximes, Carboxylic Acid Derivatives | NaH or NaOEt at RT; Pyridine with heating; TBAF catalyst; PTSA/ZnCl2 | clockss.orgorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Nitriles | In situ generation of nitrile oxides from α-nitroketones or chlorinated benzaldoximes; Iron(III) nitrate | organic-chemistry.orgresearchgate.netnih.gov |

| One-Pot Synthesis | Nitriles, Hydroxylamine, Aldehydes/Meldrum's Acid | Microwave irradiation (solvent-free); NaOH/DMSO at RT | organic-chemistry.orgrsc.orgnih.gov |

| Microwave-Assisted Synthesis | Amidoximes, Acyl Chlorides | Solvent-free conditions; Silica gel support | clockss.orgnih.govnih.gov |

Optimization of Reaction Yields and Purity

The efficient synthesis of 1,2,4-oxadiazoles is crucial for their application in various scientific fields. nih.gov Two primary routes for constructing the 1,2,4-oxadiazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and the cyclization of amidoximes with activated carboxylic acids. researchgate.net The latter, often referred to as the amidoxime route, is frequently chosen due to the ready availability of the starting materials. researchgate.net

Optimization of reaction conditions is a key factor in maximizing the yield and purity of the final product. For instance, in palladium-catalyzed intramolecular direct heteroarylation reactions, the choice of catalyst loading, ligand, and base can significantly impact the outcome. A model study demonstrated that increasing the catalyst loading of Pd(OAc)₂ from 5 mol% to 10 mol% increased the product yield from 61% to 83% and reduced the reaction time from 24 hours to 3 hours. researchgate.net The selection of the ligand is also critical, with PCy₃·HBF₄ proving to be superior in this particular study. researchgate.net

Microwave-assisted synthesis has emerged as an attractive alternative for the rapid preparation of 1,2,4-oxadiazoles, often facilitating the cyclocondensation of amidoximes and esters under solvent-free conditions. Additionally, the development of multi-step syntheses in continuous microreactor sequences represents a significant advancement, allowing for the rapid production of these compounds.

A one-pot synthesis method for 3,5-disubstituted-1,2,4-oxadiazoles has been developed using a superbase medium (NaOH/DMSO) at room temperature, offering a simple purification protocol with yields ranging from poor to excellent (11–90%). nih.gov

Table 1: Optimization of a Palladium-Catalyzed Intramolecular Direct Heteroarylation researchgate.net

| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5 | PCy₃·HBF₄ | K₂CO₃ | DMA | 130 | 24 | 61 |

| 2 | 10 | PCy₃·HBF₄ | K₂CO₃ | DMA | 130 | 3 | 83 |

Derivatization Strategies for this compound

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. nih.gov Modifications can be introduced at various positions of the molecule, including the 1,2,4-oxadiazole ring and the phenyl moiety.

The 5-position of the 1,2,4-oxadiazole ring is a common site for introducing diverse functional groups. This is often achieved by reacting an amidoxime precursor with a variety of carboxylic acids or their derivatives. nih.gov For example, a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were synthesized by treating a common intermediate with different benzoic acid derivatives. nih.gov This approach allows for the introduction of a wide range of substituents, including those with varying electronic properties.

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 5-position can significantly influence the biological activity of the compound. nih.gov For instance, the introduction of electron-donating groups has been shown to improve the antiproliferative potency of certain 1,2,4-oxadiazole derivatives, while electron-withdrawing groups tend to decrease it. nih.gov

Table 2: Examples of Functionalization at the 5-Position of a 1,2,4-Oxadiazole Core nih.gov

| Compound | Reactant | Yield (%) |

| 7b | 3,4,5-trimethoxybenzoic acid | 38 |

| 7h | 3,5-dinitrobenzoic acid | 42 |

| 7i | 4-methylbenzoic acid | 35 |

In another study, the modification of the aromatic group at the C-3 position of the 1,2,4-oxadiazole ring, which in this case would be the 2-fluorophenyl group, was explored to enhance water solubility and inhibitory activity against a specific enzyme. nih.gov Replacing a phenyl group with 5-membered aromatic rings like 2-furyl or 2-thiophenyl groups led to a decrease in the IC₅₀ value, indicating improved inhibitory activity. nih.gov

The introduction of bridging linkers and pendant groups is another important derivatization strategy. These modifications can be used to connect the 1,2,4-oxadiazole core to other molecular fragments or to introduce specific functionalities. For instance, a study on RXFP3 negative allosteric modulators demonstrated that a pyrrolidone linker could be replaced with a cyclic or linear alkylamine. nih.gov

In the synthesis of novel anticancer agents, a benzyl (B1604629) group served as a linker to connect the 1,2,4-oxadiazole ring to a 5-fluorouracil moiety. nih.gov This modular approach allows for the combination of different pharmacophores to create hybrid molecules with potentially enhanced therapeutic properties. The development of crosslinked 1,2,4-oxadiazole elastomers involves the use of monomers with triazine ring-forming groups, which act as crosslinking agents. nasa.gov

Chemical Rearrangements and Reactivity Studies of 1,2,4-Oxadiazole Systems

The 1,2,4-oxadiazole ring is characterized by a relatively low degree of aromaticity and the presence of a weak O–N bond, which makes it susceptible to various rearrangement reactions. researchgate.netosi.lv These rearrangements often lead to the formation of more stable heterocyclic systems. researchgate.netosi.lv

1,2,4-oxadiazoles can undergo both thermal and photochemical rearrangements. researchgate.netosi.lv These reactions are often driven by the lability of the O–N bond.

Thermal Rearrangements: A classic example of a thermal rearrangement is the Boulton–Katritzky rearrangement (BKR), which involves an intramolecular ring transformation. researchgate.netosi.lv Other notable rearrangements include the Migration – Nucleophilic Attack – Cyclization (MNAC) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. researchgate.netosi.lv

Photochemical Rearrangements: The photoreactivity of 1,2,4-oxadiazoles can proceed through several pathways. Theoretical studies on a model 1,2,4-oxadiazole system have examined three potential mechanisms for photochemical isomerization: a direct mechanism, a ring contraction-ring expansion mechanism, and an internal cyclization-isomerization mechanism. nih.govresearchgate.net These investigations suggest that conical intersections are crucial in the photorearrangement process and that the preferred route often involves a direct, barrierless transformation from the reactant to the photoproduct. nih.govresearchgate.net

Ring Contraction and Ring Expansion Mechanisms

The 1,2,4-oxadiazole ring can undergo rearrangements that lead to either smaller (ring contraction) or larger (ring expansion) heterocyclic systems. These transformations are often initiated by thermal or photochemical stimuli and proceed through highly reactive intermediates.

A notable photochemical rearrangement of 1,2,4-oxadiazoles is the ring contraction-ring expansion (RCRE) pathway. This process has been observed for 3-amino-1,2,4-oxadiazoles upon irradiation. beilstein-journals.org The reaction is believed to proceed through the initial cleavage of the weak O-N bond of the oxadiazole ring, generating a reactive open-chain intermediate. beilstein-journals.org This intermediate, which can have zwitterionic, biradical, or nitrene-like character, can then undergo cyclization in different ways depending on the reaction conditions and the nature of the substituents. beilstein-journals.org

In the context of this compound, while not an amino-substituted derivative, photochemical excitation could potentially lead to the cleavage of the O-N bond. The subsequent fate of the resulting intermediate would be influenced by the electronic properties of the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom could affect the stability and reactivity of the intermediate, potentially influencing the product distribution between different rearrangement pathways.

One documented example of a related ring contraction involves the photochemical conversion of 3,5-diphenyl-4H-1,2,6-thiadiazine-4-one to a 1,2,5-thiadiazole (B1195012) derivative, showcasing the propensity of five- and six-membered heterocycles to undergo such transformations under photochemical conditions. nih.govnih.gov

Further research into the photochemistry of 3-aryl-1,2,4-oxadiazoles is necessary to fully elucidate the specific pathways and products for this compound.

Addition of Nucleophile with Ring Opening and Ring Closure (ANRORC) Reactions

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway for the transformation of heterocyclic rings. chim.it For 1,2,4-oxadiazoles, this reaction is typically initiated by the nucleophilic attack at the C5 position, which is rendered electrophilic, especially when substituted with an electron-withdrawing group. chim.it The subsequent ring opening leads to a reactive intermediate that can then cyclize to form a new heterocyclic system.

While the 2-fluorophenyl group at the C3 position of this compound does exert an electronic influence, the susceptibility of the C5 position to nucleophilic attack is a critical factor for an ANRORC reaction to occur. In the absence of a strong electron-withdrawing group at C5, the electrophilicity of this position might be insufficient for the initial nucleophilic addition.

However, studies on related systems provide valuable insights. For instance, 5-perfluoroalkyl-1,2,4-oxadiazole-3-carboxamides have been shown to undergo ANRORC-type rearrangements with bidentate nucleophiles like hydrazine (B178648) and methylhydrazine. semanticscholar.orgresearchgate.net In these cases, the strong electron-withdrawing perfluoroalkyl group at C5 activates the ring towards nucleophilic attack. The initial addition of the nucleophile to the C5 position is followed by ring opening and subsequent ring closure to yield 1,2,4-triazole (B32235) derivatives. semanticscholar.orgresearchgate.net

A general representation of the ANRORC mechanism for a 1,2,4-oxadiazole is depicted below:

| Step | Description |

| 1. Nucleophilic Addition | A nucleophile attacks the electrophilic C5 position of the 1,2,4-oxadiazole ring. |

| 2. Ring Opening | The 1,2,4-oxadiazole ring opens to form a reactive, open-chain intermediate. |

| 3. Ring Closure | The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring. |

In the case of this compound, if a suitable nucleophile were to attack the C5 position, the reaction would likely proceed through a similar sequence of steps. The nature of the nucleophile and the reaction conditions would determine the final product. For example, the use of hydrazines could potentially lead to the formation of triazole derivatives, while other nucleophiles could result in different heterocyclic systems.

Structure Activity Relationship Sar Studies of 3 2 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Impact of Fluorine Position and Substitution on Biological Activity

The position and substitution of fluorine on the phenyl ring attached to the 1,2,4-oxadiazole (B8745197) core can significantly modulate the biological activity of the resulting compounds. While direct SAR studies on the 2-fluorophenyl isomer are not extensively detailed in the provided results, broader principles regarding halogen substitution on the phenyl ring can be inferred.

In a series of 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the 1,2,4-isomer, the presence of a fluorine atom on the phenyl ring was found to be important for activity. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) demonstrated potent antimicrobial activity. nih.gov In another study on 1,2,4-oxadiazole derivatives, a 4-fluorophenyl substituent was part of a compound with notable inhibitory effects against VEGFR-2, a target in cancer therapy. acs.org

Influence of Substituents at the 5-Position of the 1,2,4-Oxadiazole Ring

The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity of these derivatives. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more pronounced at the C-5 position compared to the C-3 position, making it a key site for modification. nih.gov

Studies on various 1,2,4-oxadiazole derivatives have highlighted the importance of the 5-position substituent:

Aromatic and Heterocyclic Groups: The introduction of different aromatic and heterocyclic rings at the 5-position has been a common strategy to explore and optimize biological activity. For example, in a series of antifungal 1,2,4-oxadiazole derivatives, the nature of the substituent on a second benzene (B151609) ring linked to the 5-position significantly impacted their efficacy. nih.gov

Impact on Potency: In a series of 1,2,4-oxadiazole derivatives synthesized as potential anticancer agents, the nature of the substituent at the 5-position was critical for their activity against various cancer cell lines. For example, linking a 5-fluorouracil (B62378) moiety through the 5-position of the oxadiazole ring led to potent anticancer compounds. nih.gov

Modulation of Selectivity: The substituent at the 5-position can also influence the selectivity of the compound for its biological target. In the development of FAAH inhibitors, modifications at the 5-position of 1,3,4-oxadiazol-2(3H)-ones were explored to optimize in vivo efficacy and selectivity. researchgate.net

The following table summarizes the impact of different substituents at the 5-position on the biological activity of 1,2,4-oxadiazole derivatives based on various studies.

| 5-Position Substituent | Observed Biological Activity | Reference |

| Phenyl with CN at para-position | Maintained insecticidal activity | scielo.br |

| 5-Fluorouracil | Potent anticancer activity | nih.gov |

| Anisic acid derivatives | Superior antifungal activity compared to cinnamic acid derivatives | nih.gov |

Contributions of Pendant Aromatic and Heterocyclic Rings to Activity

The presence of additional aromatic and heterocyclic rings appended to the core 3-(2-Fluorophenyl)-1,2,4-oxadiazole scaffold is a key determinant of biological activity. These pendant rings can engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, thereby enhancing binding affinity and potency.

Several studies underscore the importance of these appended rings:

Antifungal Activity: In a study of 1,2,4-oxadiazole derivatives with antifungal properties, the key structural feature was two benzene rings linked by the oxadiazole ring. The substituents on these benzene rings, such as phenolic hydroxyl groups, were found to be crucial for activity. nih.gov

Anticancer Activity: The incorporation of a quinoline (B57606) scaffold linked to a 1,2,4-oxadiazole through a piperazine (B1678402) linker resulted in compounds with significant activity against Mycobacterium tuberculosis. nih.gov In another example, linking a benzimidazole (B57391) ring to a 1,3,4-oxadiazole produced potent VEGFR-2 inhibitors. acs.org

Multi-target Agents: In the development of multifunctional agents for Alzheimer's disease, grafting a benzyl (B1604629) moiety at the 3-position and various heterocyclic scaffolds at the 5-position of the 1,2,4-oxadiazole ring led to compounds with potent inhibitory activity against multiple targets. nih.gov

The nature of the pendant ring and its substitution pattern can fine-tune the electronic and steric properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Identification of Pharmacophoric Features within 1,2,4-Oxadiazole Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,2,4-oxadiazole-based compounds, several key pharmacophoric features have been identified:

Hydrogen Bond Acceptor: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. scielo.br

Aromatic/Hydrophobic Regions: The phenyl ring at the 3-position and any pendant aromatic or heterocyclic rings contribute to hydrophobic interactions and π-π stacking with amino acid residues in the active site of a protein. scielo.br

3,5-Disubstitution Pattern: The 3,5-disubstituted-1,2,4-oxadiazole framework is a well-established pharmacophoric entity. This arrangement allows for the precise positioning of different functional groups to interact with specific binding pockets of a target protein. nih.gov

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is a key pharmacophoric feature, often acting as a bioisostere for amide or ester functionalities, providing improved metabolic stability while maintaining the necessary geometry for biological activity. scielo.brnih.gov

The combination of a hydrogen bond accepting heterocyclic core, with tunable aromatic/hydrophobic substituents at the 3- and 5-positions, forms the fundamental pharmacophore model for many biologically active 1,2,4-oxadiazole derivatives.

Biological Activities and Mechanistic Investigations of 3 2 Fluorophenyl 1,2,4 Oxadiazole Analogues

Antimicrobial Activity

Analogues of 3-(2-Fluorophenyl)-1,2,4-oxadiazole have demonstrated significant potential as both antibacterial and antifungal agents, operating through various mechanisms to inhibit microbial growth.

Derivatives of 1,2,4-oxadiazole (B8745197) have shown notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The introduction of a halogen, such as fluorine, into the phenyl ring can enhance this activity. nih.gov The mechanisms behind their efficacy are multifaceted and include the disruption of essential cellular processes.

One primary mechanism of action is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov By targeting this enzyme, these compounds effectively halt bacterial proliferation. Some 1,3,4-oxadiazole-based compounds have also been identified as inhibitors of lipoteichoic acid (LTA) synthesis, a crucial component of the cell wall in Gram-positive bacteria. acs.orgnih.gov For instance, the 1,3,4-oxadiazole (B1194373) compound 1771 has been shown to block LTA synthesis and inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

Furthermore, some derivatives act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. The presence of specific substituents on the oxadiazole ring and the phenyl group can modulate the potency and spectrum of antibacterial activity.

Analogues of 1,2,4-oxadiazole have also emerged as potent antifungal agents. A key mechanism of their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Specifically, these compounds can inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol. nih.gov

Some 1,3,4-oxadiazole derivatives have been shown to target succinate (B1194679) dehydrogenase (SDH), an enzyme involved in the fungal respiratory chain. nih.govmdpi.com Inhibition of SDH disrupts energy metabolism, ultimately leading to the demise of the fungal cell. For example, certain derivatives have demonstrated significant activity against various plant pathogenic fungi by shrinking and collapsing their hyphae. nih.gov The presence of a halogen atom, such as fluorine, in the aromatic ring has been noted to enhance the antifungal effect of these compounds. nih.gov

Anticancer and Antiproliferative Activity

The this compound scaffold has been extensively investigated for its potential in cancer therapy. These compounds exert their anticancer effects through various mechanisms, including the disruption of the cytoskeleton, inhibition of key signaling pathways, and induction of programmed cell death.

A significant number of diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules. mdpi.com This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells.

The substitution pattern on the phenyl rings plays a crucial role in the antitubulin activity. For instance, the presence of an alkyl or alkoxyl group at the 4-position of the PhNH fragment has been found to be critical for this activity. nih.gov

Several 1,2,4-oxadiazole derivatives have been developed as inhibitors of various protein kinases that are pivotal in cancer cell signaling and proliferation. These include the epidermal growth factor receptor (EGFR), focal adhesion kinase (FAK), and vascular endothelial growth factor receptor-2 (VEGFR-2).

Hybrids of 1,2,3-triazole and 1,2,4-oxadiazole have been designed as dual inhibitors of EGFR and VEGFR-2. nih.gov By simultaneously targeting these two receptors, these compounds can effectively inhibit tumor growth and angiogenesis. Some 1,2,4-oxadiazole derivatives have shown potent inhibitory activity against both wild-type EGFR and its T790M mutant, which is a common mechanism of resistance to EGFR inhibitors. scienceopen.com

A hallmark of many anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Derivatives of 1,2,4-oxadiazole have demonstrated this capability through various mechanisms.

Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis. tjpr.org These compounds can activate caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.com For example, certain derivatives have been shown to significantly upregulate the expression of caspase-3 and caspase-9. arabjchem.org

Furthermore, these compounds can modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins. They can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell death. arabjchem.org Some derivatives have also been shown to induce cell cycle arrest, often at the G2/M phase, which is a common precursor to apoptosis. nih.gov

Compound Names

Histone Deacetylase (HDAC) Inhibition

Analogues of this compound have emerged as a significant area of interest in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer. The pursuit of selective HDAC inhibitors is driven by the desire to minimize the side effects associated with pan-HDAC inhibitors currently in clinical use.

Research has demonstrated that trifluoromethyl-1,2,4-oxadiazoles can act as class IIa selective HDAC inhibitors. nih.gov In one study, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based amides and alkoxyamides were synthesized and evaluated for their anticancer effects. nih.gov The most active compound, 1a , exhibited nanomolar inhibition of class IIa enzymes, particularly HDAC4, with a high degree of selectivity over other HDAC classes. nih.gov This selectivity is noteworthy as class IIa HDAC inhibitors are generally less cytotoxic than pan-HDAC inhibitors. nih.gov The trifluoromethyloxadiazolyl (TFMO) moiety in compound 1a serves as a non-chelating Zinc-binding group, a departure from the hydroxamic acid group found in many other HDAC inhibitors. nih.gov

Furthermore, the combination of compound 1a with the proteasome inhibitor bortezomib (B1684674) resulted in a synergistic cytotoxic effect in THP1 cells, enhancing the expression of p21 and leading to increased caspase-induced apoptosis. nih.gov This suggests a potential therapeutic strategy for combining selective class IIa HDAC inhibitors with other anticancer agents. nih.gov The development of these oxadiazole-based inhibitors highlights their potential as a novel class of subtype-selective HDAC inhibitors for the treatment of pathologies where HDACs play a significant role. nih.gov

Table 1: HDAC Inhibition Data for Selected 1,2,4-Oxadiazole Analogue

| Compound | Target | IC50 (nM) | Selectivity Index (for HDAC4) |

| 1a | HDAC4 | 12 | >318 |

Anti-inflammatory Activity and Cyclooxygenase-2 (COX-2) Inhibition

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Diarylheterocyclic structures are a common feature of many selective COX-2 inhibitors, and both 1,3,4-oxadiazole and 1,2,4-triazole (B32235) functionalities have been reported to confer potent anti-inflammatory activity. nih.gov Synthetic strategies have focused on creating novel derivatives that can effectively and selectively target the COX-2 pathway. nih.gov

Studies on 1,3,4-oxadiazole and 1,2,4-triazole derivatives have demonstrated their potential as COX-2 inhibitors. nih.gov In vitro assays have confirmed the COX-1/COX-2 inhibitory activity of newly synthesized compounds. nih.gov The anti-inflammatory and antioxidant properties of these compounds have been investigated by examining their ability to inhibit the production of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. nih.govnih.gov This dual action of targeting both inflammatory and oxidative stress pathways could represent a more effective strategy for managing inflammation. nih.gov

Molecular docking studies have been employed to understand the structure-activity relationships and to rationalize the biological results, indicating that specific substitutions, such as methylsulfonyl moieties, can lead to more selective COX-2 inhibition. rsc.org

Table 2: Anti-inflammatory Activity of Representative Oxadiazole Analogues

| Compound Series | Assay | Effect |

| 1,3,4-Oxadiazole derivatives | COX-1/COX-2 Inhibition | Potent inhibitory activity. nih.gov |

| 1,3,4-Oxadiazole derivatives | Pro-inflammatory Marker Inhibition (TNF-α, IL-6) | Inhibition of production in LPS-activated macrophages. nih.gov |

| 1,3,4-Oxadiazole derivatives | Oxidative Stress Marker Inhibition (NO, ROS) | Inhibition of production in LPS-activated macrophages. nih.gov |

Anticonvulsant Activity

The 1,2,4-oxadiazole nucleus has been identified as a promising scaffold for the development of novel anticonvulsant drugs. The need for new antiepileptic drugs with improved efficacy and better tolerability remains a significant challenge in the treatment of epilepsy.

A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in various preclinical models, including the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) tests. lookchem.com Several of these oxadiazole derivatives demonstrated considerable activity in both models, suggesting a broad spectrum of anticonvulsant action. lookchem.com For instance, one compound exhibited an oral ED50 of 25.5 mg/kg in the PTZ model and 14.6 mg/kg in the MES model in rats. lookchem.com

Mechanistic studies on selected active compounds revealed that they potentiate GABA-induced currents in rat cortical neurons. lookchem.com This positive modulation of GABA, the primary inhibitory neurotransmitter in the central nervous system, is a well-established mechanism for anticonvulsant drugs. Interestingly, these oxadiazole derivatives did not interact with the benzodiazepine (B76468) binding site, indicating a distinct mechanism of action from that of benzodiazepines. lookchem.com This finding is significant as it suggests the potential for a better side-effect profile.

Further research into related heterocyclic structures, such as 1,3,4-oxadiazole and triazole derivatives, has also yielded promising anticonvulsant agents. nih.govthieme-connect.com These studies underscore the potential of oxadiazole-containing compounds as a source for developing new and effective treatments for epilepsy.

Table 3: Anticonvulsant Activity of a Representative 3-Aryl-1,2,4-Oxadiazole Derivative

| Compound | Test Model (Rat) | Oral ED50 (mg/kg) |

| 10 | Pentylenetetrazole (PTZ) | 25.5 |

| 10 | Maximal Electroshock Seizure (MES) | 14.6 |

Nematicidal Activity and Acetylcholine (B1216132) Receptor Modulation

Analogues of this compound have shown significant promise as a new class of nematicides for the control of plant-parasitic nematodes, which pose a major threat to agriculture worldwide. The development of novel nematicides is crucial due to the limited availability of highly effective and low-risk control agents.

Inspired by the structure of the commercial nematicide tioxazafen, researchers have synthesized a series of 1,2,4-oxadiazole derivatives. nih.gov One study focused on introducing a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring. nih.gov The resulting compounds exhibited remarkable nematicidal activities against various nematodes, including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov

Notably, the compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) displayed excellent nematicidal activity against B. xylophilus, with a lethal concentration (LC50) value significantly lower than that of commercial nematicides such as avermectin, fosthiazate, and tioxazafen. nih.gov Further investigation into the mode of action of compound A1 revealed that it affects the acetylcholine receptor of B. xylophilus. nih.gov This finding suggests that the nematicidal activity of this class of compounds is mediated through the disruption of neurotransmission in the nematodes.

Another study explored 1,2,4-oxadiazole derivatives containing amide fragments. researchgate.net Compound C3 from this series demonstrated potent nematicidal activity against several nematode species and was found to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. researchgate.net These findings highlight the potential of 1,2,4-oxadiazole derivatives as a versatile scaffold for the discovery of new nematicides with different modes of action. nih.govresearchgate.net

Table 4: Nematicidal Activity of a Representative 1,2,4-Oxadiazole Analogue

| Compound | Nematode Species | LC50 (μg/mL) |

| A1 | Bursaphelenchus xylophilus | 2.4 |

Anti-tubercular Activity and EthR Inhibition

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new anti-tubercular agents with novel mechanisms of action. The 1,2,4-oxadiazole scaffold has been investigated as a core structure for the synthesis of new compounds with potential activity against Mtb.

One approach has involved the synthesis of hybrid molecules that combine the 1,2,4-oxadiazole ring with other heterocyclic systems, such as pyranopyridine and chromene. nih.gov In vitro screening of these hybrid compounds against Mycobacterium tuberculosis H37Rv revealed that the 1,2,4-oxadiazole-pyranopyridine hybrids exhibited enhanced activity compared to the 1,2,4-oxadiazole-chromene hybrids. nih.gov One of the most potent compounds identified in this study demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard anti-tubercular drugs like isoniazid, ciprofloxacin, and ethambutol. nih.gov

While the direct inhibition of EthR by a this compound analogue is not explicitly detailed in the provided context, the broader class of oxadiazole-containing compounds is being explored for its potential to inhibit various targets within Mtb. EthR is a transcriptional repressor that regulates the activation of the pro-drug ethionamide. Inhibition of EthR can sensitize Mtb to ethionamide, and thus, EthR inhibitors are considered valuable adjuncts in tuberculosis therapy. The promising anti-tubercular activity of the 1,2,4-oxadiazole hybrids suggests that this chemical scaffold warrants further investigation for its potential to inhibit key targets in Mtb, possibly including EthR.

Table 5: Anti-tubercular Activity of a Representative 1,2,4-Oxadiazole Hybrid

| Compound | Target | MIC (μM) |

| 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2,4-dichlorophenyl)-8-[(E)-(2,4-dichlorophenyl)-methylidene]-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-2-amine | Mycobacterium tuberculosis H37Rv | 0.31 |

General Enzyme and Receptor Interactions

In the context of cancer, analogues have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These receptor tyrosine kinases are crucial for tumor cell proliferation, differentiation, migration, and angiogenesis. nih.gov By simultaneously targeting both receptors, these compounds can potentially overcome resistance mechanisms associated with single-target therapies. nih.gov

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as allosteric modulators of the RXFP3 receptor, a target for the treatment of alcohol use disorder. nih.gov Structure-activity relationship studies have shown that modifications to the diphenyl-1,2,4-oxadiazole core can lead to compounds with improved potency and pharmacokinetic properties. nih.gov

In the realm of nematicides, as previously discussed, 1,2,4-oxadiazole derivatives have been shown to modulate the acetylcholine receptor in nematodes, leading to their paralytic and lethal effects. nih.gov Another series of nematicidal 1,2,4-oxadiazoles was found to inhibit succinate dehydrogenase (SDH), a key enzyme in cellular respiration. researchgate.net

The 1,2,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, allowing it to participate in specific interactions such as hydrogen bonding within enzyme active sites and receptor binding pockets. nih.gov This versatility, combined with the diverse biological activities observed, underscores the importance of the 1,2,4-oxadiazole nucleus in the design of novel therapeutic agents targeting a wide array of enzymes and receptors.

Table 6: Summary of Enzyme and Receptor Interactions for 1,2,4-Oxadiazole Analogues

| Compound Class | Target(s) | Biological Activity |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | EGFR, VEGFR-2 | Antiproliferative nih.gov |

| Diphenyl-1,2,4-Oxadiazole Analogues | RXFP3 Receptor | Allosteric Modulation nih.gov |

| 1,2,4-Oxadiazole Derivatives | Acetylcholine Receptor | Nematicidal nih.gov |

| 1,2,4-Oxadiazole Derivatives | Succinate Dehydrogenase (SDH) | Nematicidal researchgate.net |

| 5-(Trifluoromethyl)-1,2,4-oxadiazole based amides | Histone Deacetylase (HDAC) | Anticancer nih.gov |

| 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.govnih.gov |

| 3- and 5-aryl-1,2,4-oxadiazole derivatives | GABA-A Receptor | Anticonvulsant lookchem.com |

Computational and Theoretical Chemistry Studies of 3 2 Fluorophenyl 1,2,4 Oxadiazole

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to identify potential biological targets and to estimate the binding affinity of a ligand for a specific protein's active site.

For derivatives containing the 3-(2-fluorophenyl)-1,2,4-oxadiazole scaffold, molecular docking has been instrumental in evaluating their potential as inhibitors of various proteins. For instance, a derivative of 18βH-glycyrrhetinic acid featuring a this compound moiety (compound 2k ) was studied for its interaction with P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells. acs.orgnih.gov The docking analysis predicted that this compound could interact with the transporter's transmembrane domain with a low binding energy (ΔG) of -9.8 kcal/mol, suggesting a strong and favorable binding interaction. acs.org Another important molecule, Ataluren, which contains a 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid structure, was also studied using computational techniques to understand its binding mode. nih.gov

These studies demonstrate that the this compound core can serve as a key pharmacophore that fits into the binding pockets of therapeutically relevant proteins. The predicted binding energies from docking simulations serve as a critical first step in ranking potential drug candidates before their synthesis and experimental testing. nih.govmdpi.com

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Glycyrrhetinic acid derivative with this compound moiety (Compound 2k) | P-glycoprotein (P-gp) | -9.8 | acs.org |

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability and specificity of the ligand-protein complex.

In the docking study of the glycyrrhetinic acid derivative 2k with P-glycoprotein, the analysis revealed the formation of hydrogen bonds with amino acid residues that are critical for the transporter's efflux activity. nih.gov The oxadiazole ring itself is known to be a valuable pharmacophore partly due to its ability to participate in non-covalent interactions with biomolecules. mdpi.commdpi.com The nitrogen atoms in the 1,2,4-oxadiazole (B8745197) ring can act as hydrogen bond acceptors, while the aromatic fluorophenyl group can engage in hydrophobic and π-π stacking interactions within the binding pocket. For example, in studies of other oxadiazole derivatives, interactions with key residues like aspartic acid have been observed, forming hydrogen bonds that anchor the ligand in the active site. thaiscience.info The stability of such complexes is often dictated by the sum of these specific intermolecular interactions. mdpi.com

Characterizing the binding site provides a detailed map of the cavity within the target protein where the ligand binds. This includes understanding its size, shape, and the physicochemical properties of its constituent amino acid residues (e.g., hydrophobic, polar, charged).

For the glycyrrhetinic acid derivative 2k , molecular docking simulations showed it binding within the central cavity of the transmembrane domain of P-glycoprotein. acs.orgnih.gov This region is a known binding site for various P-gp substrates and inhibitors. Similarly, docking studies on other 1,2,4-oxadiazole derivatives have identified specific binding pockets in different enzymes. For instance, certain derivatives have been shown to fit properly into the active site pocket of butyrylcholinesterase (BuChE), forming desirable lipophilic interactions and hydrogen bonds. nih.gov In studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), oxadiazole compounds have been shown to bind within the ATP-binding pocket, interacting with key residues in the hinge region. acs.org This information is vital for structure-based drug design, allowing for modifications to the ligand to improve its complementarity with the binding site and enhance its potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the docked pose, refine the binding mode, and calculate binding free energies more accurately.

MD simulations have been employed to study the binding mode of Ataluren, a molecule containing the 5-(2-fluorophenyl)-1,2,4-oxadiazole core, with its potential mRNA target. nih.gov In general, when studying ligand-protein complexes, MD simulations are performed to explore the stability of the system. thaiscience.info The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely within the binding pocket. Furthermore, MD simulations can track the persistence of key interactions, such as hydrogen bonds, identified in docking studies, providing a more rigorous assessment of the binding hypothesis. thaiscience.infoacs.org These simulations account for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent, offering a more realistic representation of the biological environment. thaiscience.info

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and other physicochemical properties of a molecule from first principles. DFT studies provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

While a specific DFT study for this compound was not available, extensive research on closely related isomers like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) illustrates the methodology. ajchem-a.com Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to solve the Schrödinger equation computationally. ajchem-a.com The results from these calculations, including optimized geometry, vibrational frequencies, and molecular orbital energies, are crucial for understanding the molecule's intrinsic properties. nih.govresearchgate.net

DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. This "optimized geometry" provides precise information on bond lengths, bond angles, and dihedral angles. For example, in a related structure, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angle between the oxadiazole ring and the adjacent phenyl ring was found to be 9.5°. nih.gov

Furthermore, DFT can compute the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the calculated structure. In the DFT study of the related isomer 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated vibrational frequencies showed a strong correlation with the experimental FT-IR spectrum. ajchem-a.com For instance, the aromatic C-H stretching vibrations were calculated around 3055 cm⁻¹ and observed experimentally at 3059 cm⁻¹. ajchem-a.com The characteristic C-F stretching vibrations are typically found in a broad range from 1000-1360 cm⁻¹. ajchem-a.com This agreement between theoretical and experimental data confirms the accuracy of the computational model.

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) |

|---|---|---|

| Aromatic C-H Stretch | 3055 | 3059 |

| In-plane C-H Bending | 1465 | 1481 |

| In-plane C-H Bending | 1420 | 1409 |

| In-plane C-H Bending | 1281 | 1278 |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. For the related isomer 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO energy was -6.5743 eV, the LUMO energy was -2.0928 eV, and the resulting energy gap was 4.4815 eV. ajchem-a.com This relatively large gap suggests that the compound is kinetically stable. ajchem-a.com The analysis of the molecular electrostatic potential (MEP) surface often complements FMO analysis, identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.govajchem-a.com The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Typically, red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral or zero potential regions. nih.gov

In studies of similar oxadiazole derivatives, MEP analysis has been instrumental in identifying key reactive sites. For instance, in a computational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface analysis revealed that the nitrogen atoms of the oxadiazole ring are the primary binding sites for electrophilic attack. ajchem-a.comkbhgroup.in This is due to the high electronegativity of the nitrogen atoms, which creates a region of negative potential.

For this compound, it is anticipated that the MEP map would show significant negative potential (red regions) around the two nitrogen atoms and the oxygen atom of the 1,2,4-oxadiazole ring, as well as the fluorine atom attached to the phenyl ring. These locations would be the most likely sites for electrophilic interactions. The hydrogen atoms of the phenyl ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic interactions. ajchem-a.com

Global Reactivity Descriptors and Stability Assessment

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability and reactivity. tandfonline.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), electronegativity (χ), global hardness (η), and global softness (S).

The HOMO-LUMO energy gap is a critical indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. kbhgroup.in Studies on related compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown that these molecules possess good kinetic stability, as indicated by their calculated HOMO-LUMO gaps. ajchem-a.comkbhgroup.in The addition of fluorine atoms to a phenyl-oxadiazole structure has been shown to improve electron affinity, which is beneficial for electron transport properties. tandfonline.com

The table below outlines the significance of various global reactivity descriptors that are used to assess the stability and reactivity of molecules like this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | - | Indicates the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines molecular stability and reactivity. A larger gap implies higher stability. |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Global Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution. Harder molecules have a larger energy gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding how steric and electrostatic fields of a molecule influence its interaction with a biological target. researchgate.net

While a specific QSAR model for this compound is not available, numerous QSAR studies have been performed on series of 3-aryl-1,2,4-oxadiazole derivatives for various therapeutic targets, including cancer and infectious diseases. researchgate.netijpsdronline.commdpi.comnih.gov These studies provide valuable insights into the structural requirements for biological activity.

For example, a 3D-QSAR study on 3-aryl-5-aryl-1,2,4-oxadiazole derivatives as caspase-3 activators for cancer treatment developed a reliable model indicating the importance of substitutions at various positions on the oxadiazole scaffold to improve anticancer activity. mdpi.com Another study on 1,2,4-oxadiazole derivatives as anticancer agents found that steric and electrostatic interactions play a significant role in determining the antiproliferative activity. researchgate.netijpsdronline.com In a study of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease, docking studies showed that the nitrogen atom at position 2 of the 1,2,4-oxadiazole ring formed a crucial hydrogen bond with the target enzyme. nih.gov

The predictive power of a QSAR model is assessed using several statistical parameters, as shown in the table below, which summarizes the results from QSAR studies on related 1,2,4-oxadiazole derivatives.

| QSAR Study (Target) | r² (Correlation Coefficient) | q² (Internal Predictivity) | pred_r² (External Predictivity) | Reference |

|---|---|---|---|---|

| 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines (Antiproliferative) | 0.8713 | 0.7445 | 0.8109 | ijpsdronline.com |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles (Anticancer) | 0.722 | 0.572 | 0.468 | researchgate.net |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles (Caspase-3 Activator) | 0.743 | 0.610 | 0.553 | mdpi.com |

These studies collectively suggest that the substitution pattern on the phenyl ring of this compound would critically influence its biological activity. The ortho-fluoro substituent would impact the steric and electrostatic fields around the molecule, potentially affecting its binding affinity to a biological target. A dedicated QSAR study would be necessary to quantify these effects and guide the design of more potent analogues.

Future Perspectives and Research Opportunities

Development of Novel Synthetic Routes

The synthesis of 1,2,4-oxadiazoles, including the 3-(2-fluorophenyl) substituted variant, traditionally involves the cyclization of O-acyl-amidoximes. While effective, this method can have limitations regarding substrate scope and reaction conditions. Future research is anticipated to focus on the development of more efficient, greener, and versatile synthetic strategies. This includes the exploration of one-pot reactions, microwave-assisted synthesis, and flow chemistry approaches to streamline the production of these compounds. The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could also provide new pathways to the 1,2,4-oxadiazole (B8745197) core, offering improved yields and functional group tolerance.

Exploration of Undiscovered Biological Targets

While research has identified several biological targets for derivatives of 3-(2-fluorophenyl)-1,2,4-oxadiazole, the full spectrum of its pharmacological potential remains to be uncovered. Future investigations will likely employ high-throughput screening and chemoproteomics approaches to identify novel protein binding partners. This could reveal previously unknown mechanisms of action and open up new therapeutic applications. For instance, exploring its effects on a wider range of G-protein coupled receptors (GPCRs), ion channels, and enzymes beyond those already studied could lead to breakthroughs in treating a variety of diseases.

Advanced Computational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to this compound and its analogs is expected to grow. Advanced molecular modeling techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and enhanced sampling methods like metadynamics, can provide deeper insights into the binding modes and interactions of these compounds with their biological targets. These computational approaches will be crucial for the rational design of next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the use of artificial intelligence and machine learning algorithms can help to predict the biological activity and potential off-target effects of novel derivatives, thereby accelerating the drug development process.

Integration of Multi-Omics Data in Activity Prediction

The integration of data from various "-omics" fields, such as genomics, proteomics, and metabolomics, holds immense promise for understanding the biological effects of this compound. By correlating compound activity with multi-omics datasets, researchers can build predictive models that offer a more holistic view of a drug's mechanism of action and its impact on cellular networks. This systems biology approach can help to identify biomarkers for drug response, elucidate potential resistance mechanisms, and personalize therapeutic strategies. Future research will likely focus on developing sophisticated bioinformatics pipelines to effectively integrate and interpret these large and complex datasets, ultimately leading to a more comprehensive understanding of the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of fluorophenyl amidoximes with carboxylic acid derivatives or via 1,3-dipolar cycloaddition. Key factors include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C in refluxing ethanol or DMF .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improves cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard for isolating the oxadiazole core .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorophenyl moiety .

- ¹H NMR : Aromatic protons appear as multiplet signals at 7.2–8.1 ppm, while the oxadiazole ring protons are absent due to symmetry .

- IR Spectroscopy : Stretching vibrations at 1610–1630 cm⁻¹ (C=N) and 1240–1260 cm⁻¹ (C-O) validate the oxadiazole ring .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with the expected m/z (e.g., 191.14 for C₈H₅FN₂O) .

Advanced Research Questions

Q. How can structural modifications to the fluorophenyl-oxadiazole scaffold enhance biological activity?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂ at the meta position) increases antimicrobial potency (MIC: 2–4 µg/mL) .

- Heterocycle Fusion : Adding triazole or pyridazine rings (e.g., as in ) improves anticancer activity (IC₅₀: 8–12 µM) via dual kinase inhibition .

- Comparative SAR Table :

| Derivative | Substituent | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 3-(2-Fluorophenyl) | None | 25 µM (Cancer) |

| 3-(3-Nitrophenyl) | -NO₂ | 4 µg/mL (Antimicrobial) |

| 5-Chloromethyl | -CH₂Cl | 8 µM (Anticancer) |

| Data adapted from |

Q. What computational approaches resolve contradictions in reported biological data for fluorophenyl-oxadiazoles?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to assess binding affinities to targets like COX-2 (PDB: 5KIR). Derivatives with trifluoromethyl groups show improved binding (ΔG: -9.2 kcal/mol vs. -7.5 kcal/mol for parent compound) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) with Gaussian 03 to predict reactivity. Lower LUMO energies (-1.8 eV) correlate with enhanced electrophilic interactions in anticancer assays .

- Wavefunction Analysis : Multiwfn software evaluates electrostatic potential surfaces, identifying nucleophilic regions (e.g., oxadiazole O-atoms) for targeted derivatization .

Q. How to design fluorophenyl-oxadiazole derivatives for selective kinase inhibition?

- Methodological Answer :

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR2) using in vitro kinase assays. Fluorophenyl-oxadiazoles with pyridazine extensions () show 10-fold selectivity for EGFR .

- Pharmacophore Modeling : Define essential features:

- Aromatic fluorophenyl ring (hydrophobic pocket anchor).

- Oxadiazole core (hydrogen bond acceptor with catalytic lysine).

- Substituents at C5 (e.g., chloromethyl) for covalent binding .

- ADMET Prediction : Use SwissADME to optimize logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration in neurotargeting studies .

Data Contradiction Analysis

Q. Why do fluorophenyl-oxadiazoles exhibit variable antimicrobial activity across studies?

- Methodological Answer :

- Strain-Specificity : S. aureus (Gram+) often shows lower MICs (2–8 µg/mL) than E. coli (Gram-, MIC: 16–32 µg/mL) due to outer membrane permeability differences .

- Assay Conditions : Discrepancies arise from broth microdilution (CLSI) vs. agar diffusion methods. Standardize protocols using CLSI M07-A10 guidelines .

- Resistance Mechanisms : Overexpression of efflux pumps (e.g., AcrAB-TolC) in clinical isolates reduces efficacy. Combine with efflux pump inhibitors (e.g., PAβN) to validate .

Experimental Design Guidance

Q. What in vivo models are suitable for evaluating fluorophenyl-oxadiazole toxicity and efficacy?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–300 mg/kg). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Xenograft Models : Use BALB/c nude mice with HCT-116 colon cancer cells. Administer 20 mg/kg/day (oral) for 21 days; measure tumor volume reduction (40–60% reported in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.